molecular formula C8H5Cl3 B15045739 2,4,6-Trichlorostyrene

2,4,6-Trichlorostyrene

Cat. No.: B15045739
M. Wt: 207.5 g/mol
InChI Key: TXFONIGDXLPYOB-UHFFFAOYSA-N
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Description

2,4,6-Trichlorostyrene is an organic compound that belongs to the class of chlorinated styrenes It is characterized by the presence of three chlorine atoms attached to the benzene ring at the 2, 4, and 6 positions, along with a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichlorostyrene typically involves the chlorination of styrene or its derivatives. One common method is the direct chlorination of styrene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction parameters to achieve high yields and purity. The chlorination reaction is optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorostyrene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The vinyl group can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Polymerization: The vinyl group allows for polymerization reactions, leading to the formation of polystyrene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiolates. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.

    Polymerization: Radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate polymerization reactions.

Major Products Formed

    Substitution Reactions: Products include substituted styrenes with various functional groups.

    Oxidation Reactions: Products include epoxides and other oxygenated derivatives.

    Polymerization: Products include polystyrene derivatives with varying properties depending on the polymerization conditions.

Scientific Research Applications

2,4,6-Trichlorostyrene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,6-Trichlorostyrene involves its interaction with various molecular targets. The chlorine atoms and the vinyl group allow for diverse chemical reactivity, enabling the compound to participate in multiple pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenol: Similar in structure but lacks the vinyl group, leading to different chemical properties and reactivity.

    2,4,6-Trichloroanisole: Contains a methoxy group instead of a vinyl group, resulting in distinct applications and behavior.

    2,4,6-Trichlorobenzene: Lacks the vinyl group and is used in different industrial applications.

Uniqueness

2,4,6-Trichlorostyrene is unique due to the presence of both chlorine atoms and a vinyl group, which confer a combination of reactivity and versatility. This makes it valuable for various synthetic and industrial applications, distinguishing it from other chlorinated aromatic compounds.

Properties

Molecular Formula

C8H5Cl3

Molecular Weight

207.5 g/mol

IUPAC Name

1,3,5-trichloro-2-ethenylbenzene

InChI

InChI=1S/C8H5Cl3/c1-2-6-7(10)3-5(9)4-8(6)11/h2-4H,1H2

InChI Key

TXFONIGDXLPYOB-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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